Lipophilicity (logP) Differentiation Against the 4‑Butoxybenzoyl Analog
The target compound exhibits a computed logP of 3.365 [1], which is within the optimal range for CNS drug candidates (logP 2–5). Its closest commercially listed benzoyl analogue, 1‑(4‑butoxybenzoyl)‑3‑[5‑(trifluoromethyl)‑1,3,4‑oxadiazol‑2‑yl]piperidine (CAS 1396861‑08‑7), carries a flexible butoxy chain that adds additional lipophilicity. Although an experimentally measured logP for the 4‑butoxybenzoyl analogue is not publicly available, its molecular formula (C₁₉H₂₂F₃N₃O₃) and the presence of a four‑carbon alkoxy tail indicate a logP value approximately 0.5–1.0 log unit higher than that of the naphthalene‑1‑carbonyl derivative [2]. Excessive lipophilicity (logP > 5) is associated with increased metabolic clearance, promiscuous off‑target binding, and poorer aqueous solubility [1].
| Evidence Dimension | Computed octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.365 (ZINC computed) |
| Comparator Or Baseline | 1‑(4‑Butoxybenzoyl)‑3‑[5‑(trifluoromethyl)‑1,3,4‑oxadiazol‑2‑yl]piperidine (CAS 1396861‑08‑7); no experimental logP available; estimated logP ≈ 4.0–4.5 based on addition of a butoxy fragment [2]. |
| Quantified Difference | Estimated ΔlogP ≈ +0.6 to +1.1 for the butoxybenzoyl analogue relative to the target compound. |
| Conditions | Computed value from ZINC12; fragment‑based estimation for the comparator. |
Why This Matters
A lower and more CNS‑friendly logP of 3.365 may reduce off‑target binding risk and improve metabolic stability compared to more lipophilic benzoyl analogues, which is a critical selection criterion for CNS‑oriented probe discovery.
- [1] ZINC Database. ZINC000000602062 – Computed Properties Table. https://zinc.docking.org/substances/ZINC000000602062/ (accessed 2026-05-09). View Source
- [2] Kujia.com. CAS 1396861‑08‑7 (1‑(4‑butoxybenzoyl)‑3‑[5‑(trifluoromethyl)‑1,3,4‑oxadiazol‑2‑yl]piperidine). https://www.kuujia.com/cas/1396861-08-7 (accessed 2026-05-09). View Source
